2-amino-4-(methylsulfonyl)Benzamide
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Overview
Description
2-amino-4-(methylsulfonyl)Benzamide is an organic compound with the molecular formula C8H10N2O2S It is a derivative of benzamide, characterized by the presence of an amino group at the second position and a methylsulfonyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(methylsulfonyl)Benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(methylsulfonyl)Benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
2-amino-4-(methylsulfonyl)Benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-amino-4-(methylsulfonyl)Benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
2-amino-4-(methylsulfonyl)Benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C8H10N2O3S |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
2-amino-4-methylsulfonylbenzamide |
InChI |
InChI=1S/C8H10N2O3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11) |
InChI Key |
XAJYMIXNKYUKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)N |
Origin of Product |
United States |
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